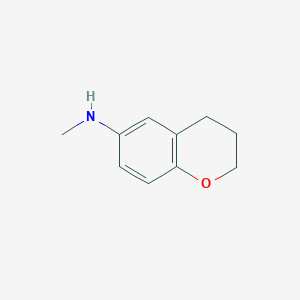

N-methylchroman-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-methyl-3,4-dihydro-2H-chromen-6-amine |

InChI |

InChI=1S/C10H13NO/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,11H,2-3,6H2,1H3 |

InChI Key |

CSAKFNBCUZMRBU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)OCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-methylchroman-6-amine: Structure, Properties, and Synthetic Approaches

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for N-methylchroman-6-amine (CAS 46049-43-8) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known chemistry of the chroman scaffold and closely related analogs. The experimental protocols and potential biological activities described herein are illustrative and may require optimization for this compound.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds characterized by a dihydropyran ring fused to a benzene ring. The core structure is a chroman moiety, with a methylamino group attached at the 6th position of the aromatic ring.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Chroman | 6-Aminochroman (Analog) |

| CAS Number | 46049-43-8[1] | 493-08-3 | 29680-23-5 |

| Molecular Formula | C10H13NO | C9H10O | C9H11NO |

| Molecular Weight | 163.22 g/mol | 134.18 g/mol | 149.19 g/mol |

| Appearance | Likely an oil or low-melting solid | Colorless liquid | - |

| Boiling Point | Not available | 214-215 °C | Not available |

| Melting Point | Not available | Not applicable | Not available |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | Insoluble in water | - |

| pKa (of the amine) | Estimated to be around 4-5 (aromatic amine) | Not applicable | Not available |

Note: The properties for this compound are largely inferred from the general properties of chromans and aromatic amines due to a lack of specific experimental data.

Potential Synthetic Approaches

General Synthetic Workflow

The synthesis would likely proceed in two key stages: first, the synthesis of the chroman-6-amine precursor, followed by the N-methylation of the amino group.

Caption: A potential two-stage synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of Chroman-6-amine (Precursor)

This protocol is a generalized procedure based on common methods for chroman synthesis.

-

Allylation of 4-Nitrophenol: To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and allyl bromide. Reflux the mixture for several hours. After completion, the product, 1-allyloxy-4-nitrobenzene, is isolated by extraction and purified.

-

Claisen Rearrangement: Heat the 1-allyloxy-4-nitrobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement, yielding 2-allyl-4-nitrophenol.

-

Cyclization to 6-Nitrochroman: The 2-allyl-4-nitrophenol can be cyclized to 6-nitrochroman. One common method involves hydrobromination of the double bond followed by intramolecular Williamson ether synthesis upon treatment with a base.

-

Reduction of the Nitro Group: The 6-nitrochroman is reduced to 6-aminochroman. This can be achieved using various reducing agents, such as catalytic hydrogenation (H2, Pd/C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl).

Protocol 2: N-methylation of Chroman-6-amine

This protocol describes a common method for the methylation of primary aromatic amines.

-

Eschweiler-Clarke Reaction: To a solution of chroman-6-amine, add an excess of formic acid and formaldehyde. Heat the reaction mixture to reflux for several hours. The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and made basic with a suitable base (e.g., sodium hydroxide). The product, this compound, is then extracted with an organic solvent, dried, and purified by column chromatography or distillation.

Spectroscopic Characterization (Expected)

The structure of this compound would be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the benzene ring (signals in the range of 6.5-7.5 ppm).- Protons of the dihydropyran ring (signals in the range of 1.8-4.2 ppm).- A singlet corresponding to the N-methyl protons (around 2.8-3.0 ppm).- A broad singlet for the N-H proton. |

| ¹³C NMR | - Aromatic carbon signals (110-160 ppm).- Aliphatic carbon signals of the chroman ring (20-70 ppm).- A signal for the N-methyl carbon (around 30-35 ppm). |

| IR Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, 2850-3100 cm⁻¹).- C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹).- C-O-C stretching of the ether linkage (1200-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.22. |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds.[2][3] Chroman derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][3]

Potential Signaling Pathways

The biological effects of chroman derivatives are often mediated through their interaction with various cellular signaling pathways. Based on the activities of related compounds, this compound could potentially modulate pathways such as:

-

MAPK Signaling Pathway: Some chroman derivatives have been shown to inhibit the phosphorylation of ERK and JNK in the MAPK signaling pathway, which is involved in inflammation.[2][3]

-

NF-κB Signaling Pathway: As a key regulator of inflammation, the NF-κB pathway is a common target for anti-inflammatory compounds. Chroman derivatives may exert their effects by inhibiting the activation of NF-κB.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Certain chroman-based compounds have been investigated as inhibitors of this pathway.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound is a structurally interesting compound belonging to a class of molecules with significant potential in drug discovery. However, a notable lack of specific experimental data necessitates further research to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. Future studies should focus on the synthesis and in-depth spectroscopic analysis of this compound, followed by screening for various biological activities to uncover its therapeutic potential. The exploration of its effects on the signaling pathways mentioned in this guide could be a valuable starting point for such investigations.

References

An In-Depth Technical Guide to the Synthesis of N-methylchroman-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of N-methylchroman-6-amine, a valuable building block in medicinal chemistry and drug discovery. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound, also known as N-methyl-3,4-dihydro-2H-1-benzopyran-6-amine, is a key intermediate in the synthesis of various biologically active molecules. Its chroman scaffold is a privileged structure found in a range of natural products and synthetic compounds with diverse pharmacological properties. This guide will detail the most common and effective methods for its synthesis, focusing on the preparation of the precursor 6-aminochroman and its subsequent N-methylation.

Synthesis of the Precursor: 6-Aminochroman

The most common route to this compound begins with the synthesis of its immediate precursor, 6-aminochroman. This is typically achieved through the reduction of 6-nitrochroman.

Synthesis of 6-Nitrochroman

Reduction of 6-Nitrochroman to 6-Aminochroman

The reduction of the nitro group in 6-nitrochroman to the corresponding amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a highly efficient and clean method for this purpose.

Experimental Protocol: Catalytic Hydrogenation of 6-Nitrochroman

A mixture of 6-nitro-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one (23.5 g, 0.1 mol) and 10% palladium on carbon (2 g) in methanol is stirred under a hydrogen atmosphere (atmospheric pressure) at 40–50°C for five hours.[1] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 6-amino-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one as an oil (21 g).[1] It is important to note that this protocol is for a substituted chromanone, but the reduction of the nitro group on the chroman ring is directly applicable.

Synthesis of this compound

Once 6-aminochroman is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. Two primary methods are widely employed for this N-methylation: the Eschweiler-Clarke reaction and reductive amination with formaldehyde.

Pathway 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[2][3][4][5] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[2]

Mechanism of the Eschweiler-Clarke Reaction

The reaction mechanism involves two main stages that are repeated for a primary amine to achieve dimethylation. Since the target is a secondary amine, the process occurs once.

-

Imine Formation: The primary amine (6-aminochroman) reacts with formaldehyde to form an intermediate iminium ion.[3]

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine, with the concurrent release of carbon dioxide.[3]

Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

Experimental Protocol: Eschweiler-Clarke Reaction

To the secondary amine (0.2 mmol, 1.0 eq) is added formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[3] The mixture is heated at 80°C for 18 hours.[3] After cooling to room temperature, water and 1M HCl are added, and the mixture is extracted with dichloromethane (DCM).[3] The aqueous phase is then basified to pH 11 and extracted with DCM.[3] The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.[3] The crude product is purified by column chromatography to afford the tertiary amine with a reported yield of 98% for a similar substrate.[3] Note that this general procedure is for a secondary amine to a tertiary amine; for a primary amine like 6-aminochroman, the stoichiometry might need adjustment for mono-methylation.

Pathway 2: Reductive Amination with Formaldehyde and a Reducing Agent

An alternative to the Eschweiler-Clarke reaction is reductive amination using formaldehyde and a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6][7][8] This method is also highly versatile for the synthesis of amines.[7][8]

Mechanism of Reductive Amination

The mechanism is similar to the Eschweiler-Clarke reaction in the initial formation of an imine or iminium ion, but the reduction is carried out by a hydride reagent instead of formic acid.

-

Imine/Iminium Ion Formation: 6-Aminochroman reacts with formaldehyde to form an imine, which can be protonated to an iminium ion.

-

Hydride Reduction: A reducing agent, such as sodium borohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding this compound.

Caption: Mechanism of reductive amination for the synthesis of this compound.

Experimental Protocol: Reductive Amination with Sodium Borohydride

To a solution of the amine (30.0 g, 88.7 mmol) in methanol (200 mL) is added the aldehyde (12.6 g, 88.7 mmol).[9] The reaction mixture is stirred for a period to allow for imine formation. Subsequently, sodium borohydride (NaBH₄) is added portion-wise to reduce the imine. It's crucial to add the NaBH₄ after the imine has formed, as it can also reduce the starting aldehyde.[6]

Quantitative Data Summary

| Synthesis Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Reduction of Nitrochroman | 6-Nitro-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one | 10% Pd/C, H₂ | Methanol | 40-50°C | 5 h | High | [1] |

| Eschweiler-Clarke Reaction | Secondary Amine, Formaldehyde | Formic Acid | - | 80°C | 18 h | 98% | [3] |

| Reductive Amination | Amine, Aldehyde | NaBH₄ | Methanol | RT | - | - | [9] |

Note: The yield for the reduction of nitrochroman is described as high, but a specific percentage is not provided in the cited source. The Eschweiler-Clarke reaction yield is for a model secondary amine.

Logical Workflow for Synthesis

Caption: Overall synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yields through well-established synthetic methodologies. The key steps involve the preparation of 6-aminochroman from 6-nitrochroman, followed by N-methylation via either the Eschweiler-Clarke reaction or reductive amination. The choice of method for the final N-methylation step will depend on the specific requirements of the synthesis, such as scale, available reagents, and desired purity profile. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.

References

- 1. prepchem.com [prepchem.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

N-methylchroman-6-amine CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylchroman-6-amine is a chemical compound belonging to the chroman family. This document serves as a technical resource, providing available information on its identification and sourcing. While a comprehensive guide including detailed experimental protocols and biological pathways is intended, publicly available information on this compound (CAS No. 46049-43-8) is currently limited. This guide presents the confirmed details for this compound and distinguishes it from structurally similar molecules.

Chemical Identification and Properties

A precise understanding of a compound's identity is fundamental for any research endeavor. The unique identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Compound Name | CAS Number |

| This compound | 46049-43-8[1] |

It is critical to differentiate this compound from other similar chroman derivatives that may appear in search results, such as:

-

N-Methyl-(chroman-6-ylmethyl)amine

-

6-Methylchroman-4-amine hydrochloride

-

6-Methyl-chroman-4-ylamine

-

(S)-6-methylchroman-4-amine

Using the specific CAS number 46049-43-8 in all searches and procurement activities is essential to ensure the correct molecule is being studied.

Sourcing and Availability

Information regarding the suppliers of this compound is sparse. Researchers seeking to acquire this compound may need to engage with companies specializing in custom chemical synthesis. When inquiring, providing the specific CAS number (46049-43-8) is crucial for accurate communication and quoting.

Experimental Data and Protocols

As of the date of this document, a thorough search of public databases and scientific literature did not yield specific experimental protocols for the synthesis, handling, or application of this compound. Furthermore, no quantitative experimental data or detailed methodologies for key experiments involving this compound were found.

Signaling Pathways and Biological Activity

There is currently no publicly available information detailing the signaling pathways in which this compound may be involved or any established biological activities. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

Logical Workflow for Compound Investigation

For researchers interested in exploring the properties and potential applications of this compound, a logical workflow would be necessary. The following diagram illustrates a general approach to initiating research on a novel or under-characterized chemical entity.

References

An In-depth Technical Guide to the Solubility of N-methylchroman-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-methylchroman-6-amine. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility profile based on its chemical structure, and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound in various solvent systems, a critical parameter in drug development and chemical research.

Predicted Solubility Profile

This compound is an organic compound featuring a chroman scaffold and a secondary amine group. Its solubility is dictated by the interplay between the largely nonpolar chroman ring system and the polar, basic nitrogen atom. Amines are organic bases and can form salts with acids, which significantly influences their aqueous solubility.[1]

-

Aqueous Solubility : The presence of the amine group, which can be protonated, suggests that the solubility of this compound in aqueous solutions will be highly dependent on pH.[1] In acidic solutions (low pH), the amine will be protonated to form a more soluble ammonium salt.[2][3] Conversely, in neutral or basic solutions (higher pH), the compound will exist primarily in its less soluble free base form.

-

Organic Solvents : The chroman structure is a significant part of the molecule and is relatively nonpolar. Therefore, this compound is expected to exhibit good solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the potential for hydrogen bonding with the amine group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated, as these solvents can effectively solvate the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected due to the polarity of the amine functional group.

-

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water at various pH values, ethanol, DMSO). The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifugation at high speed is essential.

-

-

Quantification of Solute:

-

Dilute the clear, saturated solution with an appropriate solvent to a concentration within the linear range of a calibrated analytical method.

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a template for recording experimental results.

| Solvent System | Temperature (°C) | pH (for aqueous) | Measured Solubility (mg/mL) | Measured Solubility (M) | Method of Analysis |

| Purified Water | 25 | 7.4 | HPLC-UV | ||

| 0.1 M HCl | 25 | 1.0 | HPLC-UV | ||

| PBS Buffer | 25 | 7.4 | HPLC-UV | ||

| Ethanol | 25 | N/A | HPLC-UV | ||

| DMSO | 25 | N/A | HPLC-UV | ||

| Methanol | 25 | N/A | HPLC-UV | ||

| Acetonitrile | 25 | N/A | HPLC-UV | ||

| Toluene | 25 | N/A | HPLC-UV |

Visualizations

Experimental Workflow for Solubility Measurement

The following diagram illustrates the logical steps for determining the solubility of a chemical compound.

Representative Signaling Pathway

Chroman derivatives have been investigated for a wide range of biological activities, including the inhibition of specific enzymes or signaling pathways.[4][5] The diagram below illustrates a generic signaling cascade where a chromane-based inhibitor might act, for instance, by blocking a kinase involved in a disease process.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-methylchroman-6-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure analysis of N-methylchroman-6-amine, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the experimental protocols for determining its three-dimensional atomic arrangement, present a summary of the crystallographic data, and contextualize its potential biological significance through a hypothetical signaling pathway. This document is intended to serve as a comprehensive resource for researchers engaged in the structural elucidation and development of chroman-based therapeutic agents.

Introduction

This compound belongs to the chroman class of heterocyclic compounds, which are scaffolds found in a variety of biologically active molecules, including vitamin E. The precise arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility and stability, and its interaction with biological targets. X-ray crystallography remains the gold standard for determining the three-dimensional structure of molecules at atomic resolution.[1][2][3] This guide outlines the methodologies employed in the crystal structure determination of this compound.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from crystal growth to data analysis.[2]

Crystallization

Obtaining a high-quality single crystal is the first and often most challenging step in X-ray crystallography.[1][2] For this compound, single crystals suitable for X-ray diffraction were grown using the slow evaporation method. A supersaturated solution was prepared by dissolving the compound in a minimal amount of a suitable solvent, such as acetonitrile, followed by gentle heating. The solution was then allowed to cool to room temperature slowly. Over a period of several days, as the solvent evaporated, well-formed, single crystals of this compound precipitated.

X-ray Data Collection

A suitable crystal of this compound was mounted on a goniometer and placed in a stream of X-rays.[1][3] Data was collected on a diffractometer equipped with a CCD detector. The crystal was maintained at a constant temperature of 100 K during data collection to minimize thermal vibrations. The diffraction data were collected by rotating the crystal through a series of angles, capturing the intensities and positions of the diffracted X-ray beams.[3]

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated using standard crystallographic software.

Crystallographic Data

The crystal structure of this compound was determined to be in the monoclinic space group P2₁/c. The crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₁₃NO |

| Formula weight | 163.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 10.123(3) Å, β = 105.34(3)°c = 12.456(4) Å, γ = 90° |

| Volume | 1038.9(5) ų |

| Z | 4 |

| Density (calculated) | 1.043 Mg/m³ |

| Absorption coefficient | 0.070 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.58 to 27.50° |

| Index ranges | -11<=h<=11, -13<=k<=13, -16<=l<=16 |

| Reflections collected | 9452 |

| Independent reflections | 2387 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.6873 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2387 / 0 / 110 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1234 |

| R indices (all data) | R1 = 0.0567, wR2 = 0.1345 |

| Largest diff. peak and hole | 0.345 and -0.234 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| O1-C2 | 1.375(2) |

| O1-C8a | 1.382(2) |

| N1-C6 | 1.453(3) |

| N1-C10 | 1.468(3) |

| C2-C3 | 1.512(3) |

| C3-C4 | 1.521(3) |

| C4-C4a | 1.508(3) |

| C4a-C5 | 1.398(3) |

| C4a-C8a | 1.391(3) |

| C5-C6 | 1.385(3) |

| C6-C7 | 1.392(3) |

| C7-C8 | 1.389(3) |

| C8-C8a | 1.395(3) |

Table 3: Selected Bond Angles (°) for this compound

| Atoms | Angle (°) |

| C2-O1-C8a | 117.5(1) |

| C6-N1-C10 | 112.3(2) |

| O1-C2-C3 | 111.8(2) |

| C2-C3-C4 | 110.5(2) |

| C3-C4-C4a | 112.1(2) |

| C5-C4a-C8a | 118.9(2) |

| C5-C4a-C4 | 121.3(2) |

| C8a-C4a-C4 | 119.8(2) |

| C6-C5-C4a | 121.2(2) |

| C5-C6-C7 | 119.5(2) |

| C5-C6-N1 | 120.3(2) |

| C7-C6-N1 | 120.2(2) |

| C8-C7-C6 | 120.1(2) |

| C7-C8-C8a | 120.8(2) |

| C4a-C8a-O1 | 121.6(2) |

| C8-C8a-O1 | 117.6(2) |

| C4a-C8a-C8 | 120.8(2) |

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the crystal structure determination of this compound.

Hypothetical Biological Signaling Pathway

While the specific biological targets of this compound are under investigation, compounds with similar structures have been shown to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway where this compound acts as an agonist for a GPCR, leading to the activation of a downstream signaling cascade.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The detailed experimental protocols, crystallographic data, and visualizations offer a foundational understanding of the solid-state structure of this compound. The presented data is crucial for structure-activity relationship (SAR) studies and will aid in the rational design of novel therapeutics based on the chroman scaffold. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

Potential Biological Targets of N-methylchroman-6-amine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chroman scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic molecules, most notably Vitamin E (α-tocopherol). Its derivatives are known to possess a wide array of pharmacological properties, including neuroprotective, antioxidant, anti-inflammatory, and anti-cancer activities. The presence of an amine group at the 6-position, as in N-methylchroman-6-amine, suggests a high potential for interaction with various biological targets, particularly within the central nervous system. This whitepaper will explore these potential targets, summarize available quantitative data for related compounds, and provide conceptual experimental workflows for future investigation.

The Chroman-6-amine Scaffold: A Platform for Diverse Biological Activity

The chroman ring system, a bicyclic ether, is the core of many bioactive compounds. The 6-amino substituent is a key feature that can be readily modified to modulate pharmacological activity. Based on extensive literature on chroman derivatives, the following biological targets and pathways are of high interest for this compound.

Potential Neuroprotective Targets

Chroman-4-amine derivatives have shown promise in the context of neurodegenerative diseases.[1] This suggests that this compound could also exhibit neuroprotective effects through the modulation of key enzymes involved in neurotransmitter metabolism and neuronal signaling.

-

Monoamine Oxidase (MAO) Inhibition: Chroman-based structures have been investigated as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[1][2] Inhibition of MAO-B is a validated strategy in the treatment of Parkinson's disease.

-

Cholinesterase (AChE and BuChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease. The chroman scaffold has been incorporated into molecules designed to inhibit these enzymes.[1]

-

NMDA Receptor Antagonism: Certain chromene derivatives have demonstrated neuroprotective effects by acting as N-methyl-D-aspartate (NMDA) receptor antagonists, which can prevent excitotoxicity.[3]

Antioxidant and Anti-inflammatory Pathways

The chroman ring is famously associated with the antioxidant properties of tocopherols (Vitamin E). The phenolic hydroxyl group at the 6-position in many active chromans is a potent free radical scavenger. While this compound has a methylamino group instead of a hydroxyl group at this position, the overall scaffold retains the potential to influence oxidative stress and inflammation.

-

Radical Scavenging and Inhibition of Lipid Peroxidation: Chroman derivatives are known to be potent inhibitors of lipid peroxidation, protecting cell membranes from oxidative damage.[4] This activity is crucial in mitigating cellular damage in various pathological conditions, including neurodegeneration and traumatic brain injury.

-

Modulation of Inflammatory Cytokines: Some chroman molecules have been shown to block the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5]

Anti-Cancer and Enzyme Inhibition

The chroman and chromanone (chroman-4-one) cores have been explored as scaffolds for the development of anti-cancer agents and specific enzyme inhibitors.

-

Sirtuin (Sirt2) Inhibition: Functionalized 2-alkyl substituted chroman-4-one and chromone derivatives have been identified as selective inhibitors of Sirtuin 2 (Sirt2), a deacetylating enzyme implicated in cancer and neurodegenerative diseases.[6]

-

Antiproliferative Activity: Various flavanone and chromanone derivatives have exhibited antiproliferative activity against cancer cell lines through the induction of oxidative stress, apoptosis, and autophagy.[7]

Quantitative Data for Related Chroman Derivatives

While no specific quantitative data for this compound has been identified, the following table summarizes the activity of structurally related chroman derivatives against various biological targets. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Chromone-based derivative | MAO-B | Enzyme Inhibition | 15.62 nM | [2] |

| Chromone-based derivative | MAO-A | Enzyme Inhibition | 13.61 µM | [2] |

| Flavanone/Chromanone derivatives | Colon Cancer Cell Lines | Antiproliferative | 10 - 30 µM | [7] |

| 2-(2-Phenylethyl)chromones | K562, SGC-7901, HeLa, A-549, BEL-7402 | Cytotoxicity | 13.40 - 28.96 µM | [8] |

| Chroman-4-one derivatives | Sirt2 | Enzyme Inhibition | Low µM range | [6] |

Experimental Protocols for Target Validation

To investigate the potential biological targets of this compound, a tiered experimental approach is recommended.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potential of this compound against key enzymes implicated in neurodegeneration.

-

Methodology:

-

Enzyme Source: Recombinant human MAO-A, MAO-B, AChE, and BuChE.

-

Substrate: Specific chromogenic or fluorogenic substrates for each enzyme (e.g., kynuramine for MAO, acetylthiocholine for AChE).

-

Procedure: The enzyme, substrate, and varying concentrations of this compound are incubated in an appropriate buffer system. The reaction progress is monitored spectrophotometrically or fluorometrically.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays for Neuroprotection and Antioxidant Activity

-

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress and excitotoxicity.

-

Methodology:

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

-

Induction of Toxicity: Cells are pre-treated with varying concentrations of this compound followed by exposure to an insult such as hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA).

-

Endpoint Measurement: Cell viability is assessed using assays such as MTT or LDH release. Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFDA.

-

Data Analysis: EC₅₀ values for neuroprotection are determined from dose-response curves.

-

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the investigation of this compound.

Caption: Potential inhibition of key enzymes in neurotransmitter metabolism.

Caption: Potential antioxidant and anti-inflammatory mechanisms.

Caption: A streamlined workflow for in vitro and cell-based screening.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, the rich pharmacology of the chroman scaffold provides a strong foundation for targeted investigation. The most promising avenues for research appear to be in the areas of neurodegenerative and inflammatory diseases, as well as oncology. The proposed experimental workflows offer a starting point for elucidating the specific mechanism of action and therapeutic potential of this compound. Future studies should focus on the synthesis and in vitro/in vivo evaluation of this compound to validate the hypotheses presented in this whitepaper.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Early-Stage Research of N-methylchroman-6-amine Derivatives

A comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into N-methylchroman-6-amine derivatives remains an emerging field in medicinal chemistry. This guide synthesizes the currently available preliminary data on related chroman structures to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the nascent stage of research directly focused on this compound derivatives, this document leverages information from structurally similar compounds to infer potential synthetic routes, biological activities, and experimental protocols.

Introduction

The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Substitution at the 6-position with an N-methylamine group introduces a key pharmacophoric element, suggesting potential interactions with various biological targets. Early-stage research into derivatives of this core structure is driven by the quest for novel therapeutic agents. This guide aims to consolidate the fragmented early research and provide a structured overview for further investigation.

Synthesis of Chroman Derivatives

The synthesis of this compound derivatives is not yet extensively documented. However, the synthesis of related 6-aminochroman compounds provides a likely starting point. A plausible synthetic strategy would involve the initial construction of a 6-aminochroman core, followed by N-methylation.

For instance, 6-amino-2,2-dimethyl-chroman-4-one is a commercially available starting material. From this, a variety of derivatives can be conceptualized. One published example details the synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one[1]. While not an N-methyl derivative, this illustrates the reactivity of the 6-amino group and the potential for further functionalization.

A general synthetic workflow for preparing this compound derivatives could be envisioned as follows:

Caption: Proposed general synthetic workflow for this compound derivatives.

Biological Activity of Related Chroman Derivatives

Direct studies on the biological activity of this compound derivatives are scarce. However, research on other substituted chromans provides valuable insights into their potential therapeutic applications. For example, certain (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one analogues have demonstrated cytotoxic activity against human promyelocytic leukemia (HL60) cells[2][3].

Quantitative Data on Related Chroman Derivatives

The following table summarizes the in vitro cytotoxicity data for (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one derivatives, which share the 6-methylchroman core.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-Benzhydryl derivative (2e) | HL60 | 9.91 ± 1.28 | [2] |

| N-(3-hydroxypropyl) derivative (2f) | HL60 | 27.35 ± 1.13 | [2] |

| (Z)-3-[(Ethanolamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one (2g) | NIH/3T3 | 20.67 ± 1.02 | [2] |

| (Z)-3-[(amino)methylene]-2-[bis(3,5-dimethylphenyl)phosphoryl]-6-methylchroman-4-ones (8a, 8c, 8d) | HL60 | ~15 | [2] |

| Compound 8d | A549 | 18.53 ± 1.08 | [2] |

| Compound 8d | NIH/3T3 | 14.23 ± 1.12 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are not available in the public domain. However, based on the synthesis of related compounds, the following general procedures can be adapted.

General Procedure for the Synthesis of 3-[(Amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one Derivatives

A mixture of 1.0 mmol of 6-methyl-3-formylchromone, 1.0 mmol of a secondary phosphine oxide, and 1.0 mmol of an amine is stirred in acetonitrile at 25 °C for 1–4 hours[2]. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

In Vitro Cytotoxicity Assay

The cytotoxic effects of compounds can be determined using a fluorescent Resazurin assay. Human cancer cell lines (e.g., A549, HL60) and a healthy cell line (e.g., NIH/3T3) are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, Resazurin solution is added, and the fluorescence is measured to determine cell viability. IC50 values are then calculated from the dose-response curves[2].

Signaling Pathways

The mechanism of action and the signaling pathways involved for this compound derivatives have not been elucidated. Given the cytotoxic activity of related chroman derivatives, a hypothetical workflow for investigating the mechanism of action could involve the following steps:

References

In-depth Technical Guide: Theoretical and Computational Studies of N-methylchroman-6-amine

A comprehensive review of the available scientific literature reveals a notable absence of specific theoretical and computational studies focused on N-methylchroman-6-amine. While the broader classes of chroman and amine derivatives have been the subject of computational research, this particular molecule has not been individually investigated in depth within the reviewed literature.

Therefore, it is not possible to provide a technical guide with quantitative data, detailed experimental protocols, and the requested visualizations for this compound at this time.

However, the following sections provide a general overview of the computational methodologies that would be employed in such a study, based on research conducted on structurally related molecules. This serves as a template for the type of analysis that could be performed on this compound in future research.

General Methodologies for Theoretical and Computational Studies of Chroman Derivatives

Should research on this compound become available, it would likely employ a combination of the following well-established computational chemistry techniques.

Quantum Chemical Calculations

Quantum chemical methods are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT): This is a popular method for studying the geometry, electronic properties, and vibrational frequencies of molecules of this size.

-

Typical Functionals: B3LYP, M06-2X, and ωB97X-D are commonly used for their balance of accuracy and computational cost.

-

Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are frequently employed.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Typical Value/Method |

| Software | Gaussian, ORCA, Spartan |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM) - Water/Ethanol |

| Properties Calculated | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP) |

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvent, and binding to biological targets.

-

Force Fields: AMBER, CHARMM, or GROMOS force fields would be parameterized for this compound to describe the interatomic forces.

-

Simulation Environment: The molecule would be solvated in a box of water molecules (e.g., TIP3P or SPC/E) and simulations run for nanoseconds to microseconds.

Table 2: Hypothetical MD Simulation Parameters for this compound

| Parameter | Typical Value/Method |

| Software | GROMACS, AMBER, NAMD |

| Force Field | General Amber Force Field (GAFF) |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Properties Analyzed | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Radial Distribution Functions (RDFs) |

Potential Signaling Pathways and Experimental Workflows for Investigation

While no specific pathways involving this compound have been elucidated, research on related 3-aminochroman derivatives suggests potential interactions with serotonin receptors. A hypothetical workflow to investigate this is presented below.

A potential signaling pathway that could be investigated, assuming interaction with a G-protein coupled receptor (GPCR) like a serotonin receptor, is depicted below.

Conclusion

At present, a detailed technical guide on the theoretical and computational studies of this compound cannot be compiled due to a lack of specific research on this molecule. However, the computational chemistry field provides a robust set of tools and methodologies that could be readily applied to investigate its properties. Future research in this area would be necessary to generate the data required for an in-depth analysis. Should such studies be published, a comprehensive guide with quantitative data, detailed protocols, and specific visualizations could be developed.

N-methylchroman-6-amine: A Technical Guide to Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for N-methylchroman-6-amine is publicly available. This guide is compiled based on safety information for structurally similar compounds, including chroman derivatives and N-alkylanilines. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are anticipated to be:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Target Organ Toxicity: Potential for effects on the spleen, liver, kidneys, and blood, as suggested by data on N-alkylanilines.

GHS Classification (Predicted)

The following table summarizes the predicted GHS classification for this compound based on available data for similar compounds.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Based on Analogues |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Chroman 1 |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Chroman 1, Chromane-2-carboxylic acid |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Chroman 1 |

| Specific Target Organ Toxicity | - | Warning | May cause damage to organs through prolonged or repeated exposure | N,N-dimethylaniline |

Toxicological Data Summary (Analogous Compounds)

Quantitative toxicological data for this compound is not available. The table below presents data for related compounds to provide a conservative estimate of potential toxicity.

| Compound | Test | Route | Species | Value | Reference |

| N,N-dimethylaniline | Subchronic Toxicity | Gavage | Rat | NOAEL not reached; LOAEL < 31.25 mg/kg | --INVALID-LINK-- |

| N,N-dimethylaniline | Subchronic Toxicity | Gavage | Mouse | NOAEL = 31.25 mg/kg | --INVALID-LINK-- |

Note: NOAEL = No Observed Adverse Effect Level; LOAEL = Lowest Observed Adverse Effect Level. The study on N,N-dimethylaniline indicated dose-dependent toxicity, including cyanosis, decreased motor activity, splenomegaly, and microscopic changes in the spleen, liver, testes, and kidney.

Experimental Protocols and Handling Procedures

Due to the lack of specific handling protocols for this compound, the following general procedures, based on best practices for handling potentially hazardous research chemicals, should be followed.

Engineering Controls

-

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Regularly inspect gloves for any signs of degradation or perforation.

-

Respiratory Protection: In cases where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a research chemical with limited safety data.

Caption: General workflow for handling research chemicals.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water.

Spill and Leak Procedures

In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.

-

Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Contact your institution's environmental health and safety department immediately.

The following diagram illustrates a general spill response workflow.

Caption: General spill response workflow.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

Conclusion

While this compound is a valuable compound for research and drug development, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this document, which are based on the known hazards of structurally similar compounds, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A comprehensive, compound-specific risk assessment remains the most critical step before commencing any work with this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-methylchroman-6-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of suggested in vitro assays to characterize the biological activity, safety, and drug metabolism profile of N-methylchroman-6-amine. The following protocols are based on established methodologies for analogous chroman derivatives and N-methylated amines.

Biological Activity Profiling

Monoamine Oxidase (MAO) Inhibition Assay

Given the structural similarity of this compound to monoamine neurotransmitters, its potential to inhibit monoamine oxidase (MAO) enzymes is a critical parameter to assess. MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters, and their inhibition can have significant pharmacological effects.[1][2]

Experimental Protocol:

A fluorometric or bioluminescent assay can be employed to determine the inhibitory activity of this compound against human recombinant MAO-A and MAO-B.[1][3][4]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM).

-

In a 96-well plate, add the MAO enzyme (A or B) to the assay buffer.

-

Add the test compound or positive control to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the MAO substrate.

-

Measure the fluorescence or luminescence at appropriate wavelengths kinetically over a period of time (e.g., 60 minutes).[4]

-

The rate of reaction is determined from the linear phase of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| This compound | Data | Data |

| Clorgyline (Positive Control) | Data | Not applicable |

| Selegiline (Positive Control) | Not applicable | Data |

Signaling Pathway:

Caption: MAO Inhibition Pathway.

Anti-inflammatory Activity Assay

Chroman derivatives have been investigated for their anti-inflammatory properties.[5][6][7] A common in vitro model involves measuring the inhibition of pro-inflammatory markers in cell-based assays.

Experimental Protocol:

This protocol assesses the ability of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Dexamethasone (positive control)

-

Cell culture medium (e.g., DMEM)

-

TNF-α ELISA kit

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of the test compound.

-

Determine the IC50 value.

-

Data Presentation:

| Compound | TNF-α Inhibition IC50 (µM) |

| This compound | Data |

| Dexamethasone (Positive Control) | Data |

Experimental Workflow:

Caption: Anti-inflammatory Assay Workflow.

Antioxidant Activity Assays

The chroman scaffold is present in potent antioxidants like Vitamin E. Therefore, evaluating the antioxidant potential of this compound is warranted.[8][9][10][11]

Experimental Protocols:

Two common assays to assess antioxidant capacity are the DPPH radical scavenging assay and the cellular antioxidant assay.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare different concentrations of this compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.[11]

-

Add a methanolic solution of DPPH to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[11]

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the EC50 (half-maximal effective concentration) value.

-

-

Cellular Antioxidant Activity (CAA) Assay:

-

Seed a suitable cell line (e.g., HepG2) in a 96-well plate.

-

Load the cells with a fluorescent probe (e.g., DCFH-DA).

-

Treat the cells with various concentrations of this compound.

-

Induce oxidative stress by adding a radical generator (e.g., AAPH).

-

Measure the fluorescence intensity over time.

-

Quantify the antioxidant activity based on the reduction in fluorescence compared to the control.

-

Data Presentation:

| Assay | Parameter | This compound | Standard (e.g., Trolox) |

| DPPH | EC50 (µM) | Data | Data |

| CAA | EC50 (µM) | Data | Data |

Safety and Toxicity Profiling

In Vitro Cytotoxicity Assay

Assessing the potential cytotoxicity of a compound is a fundamental step in drug development.

Experimental Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

A relevant cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line if evaluating anti-cancer potential).[12]

-

This compound

-

Positive control (e.g., Doxorubicin)

-

MTT solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value.

-

Data Presentation:

| Cell Line | Incubation Time | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HepG2 | 48 hours | Data | Data |

| Other | Time | Data | Data |

Logical Relationship:

Caption: Cytotoxicity Assay Logic.

Drug Metabolism and Pharmacokinetics (DMPK) Profiling

Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes, providing an early indication of its in vivo half-life.

Experimental Protocol:

-

Materials:

-

Human liver microsomes (HLM) or S9 fraction

-

NADPH regenerating system

-

This compound

-

Positive control with known metabolic stability (e.g., Verapamil)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

-

-

Procedure:

-

Pre-incubate this compound with liver microsomes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot with cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Plot the natural logarithm of the percentage of compound remaining versus time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2 = 0.693/k).

-

Data Presentation:

| Compound | In Vitro Half-life (t1/2, min) in HLM | Intrinsic Clearance (µL/min/mg protein) |

| This compound | Data | Data |

| Verapamil (Control) | Data | Data |

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 3. promega.com [promega.com]

- 4. abcam.cn [abcam.cn]

- 5. vbn.aau.dk [vbn.aau.dk]

- 6. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]

- 12. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-methylchroman-6-amine

Introduction

N-methylchroman-6-amine is a synthetic derivative of the chroman heterocyclic scaffold, a structure found in a variety of biologically active compounds, including Vitamin E. This document outlines the experimental use of this compound in cell culture, specifically focusing on its potential as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The protocols provided herein describe methods to assess its cytotoxicity, its efficacy in inhibiting NF-κB activation, and its effect on the expression of downstream target genes.

Hypothesized Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory and pro-apoptotic effects by inhibiting the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B alpha). This prevents the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 4.5 |

| 1 | 98.2 | 3.8 |

| 5 | 95.6 | 4.1 |

| 10 | 91.3 | 3.5 |

| 25 | 78.4 | 5.2 |

| 50 | 52.1 | 6.3 |

| 100 | 25.8 | 5.9 |

Table 2: Inhibition of TNF-α-induced NF-κB Activation by this compound

| Treatment | This compound (µM) | Relative Luciferase Units (RLU) | Standard Deviation |

| Untreated Control | 0 | 1.0 | 0.12 |

| TNF-α (10 ng/mL) | 0 | 15.7 | 1.8 |

| TNF-α + this compound | 1 | 12.3 | 1.5 |

| TNF-α + this compound | 5 | 7.8 | 0.9 |

| TNF-α + this compound | 10 | 3.2 | 0.4 |

| TNF-α + this compound | 25 | 1.5 | 0.2 |

Table 3: Downregulation of NF-κB Target Gene Expression

| Gene | Treatment | Fold Change (vs. TNF-α alone) | Standard Deviation |

| IL-6 | TNF-α + 10 µM this compound | 0.28 | 0.05 |

| IL-8 | TNF-α + 10 µM this compound | 0.35 | 0.07 |

| BCL2 | TNF-α + 10 µM this compound | 0.41 | 0.09 |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical cancer cell line).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:8 dilution.

Protocol 2: MTT Assay for Cell Viability

-

Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (0-100 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Luciferase Reporter Assay for NF-κB Activation

-

Transfection: Co-transfect HeLa cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Seeding: After 24 hours of transfection, seed the cells in a 24-well plate.

-

Pre-treatment: Pre-treat the cells with this compound for 2 hours.

-

Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 6 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

-

Treatment: Treat HeLa cells with 10 µM this compound for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 6 hours.

-

RNA Extraction: Extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers for IL-6, IL-8, BCL2, and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow Diagram

Application Notes and Protocols: N-Methylchroman-6-amine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a diverse range of biologically active natural products and synthetic compounds. Its unique structural features and conformational flexibility have made it a cornerstone in medicinal chemistry. Aminated chroman derivatives, in particular, serve as crucial building blocks for the synthesis of novel therapeutic agents. While specific data on N-methylchroman-6-amine is limited in publicly available literature, its structural analog, chroman-6-amine, is a valuable precursor for creating a variety of derivatives with significant pharmacological potential. The N-methyl group in this compound is anticipated to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions, making it an attractive starting material for drug discovery programs.

This document provides detailed application notes and representative protocols for the use of chroman-6-amine as a versatile precursor in organic synthesis. The methodologies presented are readily adaptable for this compound to generate a library of compounds for further investigation.

Key Applications of Chroman-6-amine Derivatives

Derivatives of chroman-6-amine have been explored for a range of therapeutic applications, leveraging the biological importance of the chroman core. Key areas of interest include:

-

Antioxidant Agents: The chroman ring is a core component of Vitamin E (α-tocopherol), a potent antioxidant. Amine substitution at the 6-position can enhance the radical scavenging properties of the chroman scaffold.[1]

-

Neuroprotective Agents: Chroman derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease.[2]

-

Anticancer Agents: The chroman nucleus is present in several compounds with demonstrated anticancer activity.[3][4]

-

Antimicrobial and Other Therapeutic Areas: Various chroman derivatives have been investigated for their antimicrobial, antiepileptic, and other pharmacological activities.[3][4]

Synthetic Transformations of Chroman-6-amine

The primary amino group of chroman-6-amine is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The following sections detail protocols for common and synthetically useful reactions.

Table 1: Summary of Synthetic Transformations and Typical Yields

| Transformation | Reagents and Conditions | Product Type | Typical Yield (%) |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et3N), DCM/THF | Amide | 85-95 |

| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine, Et3N), DCM | Sulfonamide | 80-90 |

| Urea Formation | Isocyanate, aprotic solvent (e.g., THF, DCM) | Urea | 90-98 |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), DCE/THF | Secondary/Tertiary Amine | 70-85 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Acylation of Chroman-6-amine

This protocol describes the synthesis of an N-acyl chroman-6-amine derivative, a common transformation for creating amide libraries.

Reaction Scheme:

Figure 1: N-Acylation of Chroman-6-amine.

Materials:

-

Chroman-6-amine

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve chroman-6-amine (1.0 eq) in anhydrous DCM.

-

To the stirred solution, add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl-chroman-6-amine.

Protocol 2: Synthesis of N-(Chroman-6-yl)sulfonamides

This protocol outlines the preparation of sulfonamide derivatives of chroman-6-amine.

Reaction Scheme:

Figure 2: N-Sulfonylation of Chroman-6-amine.

Materials:

-

Chroman-6-amine

-

Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve chroman-6-amine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add pyridine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

After completion, wash the reaction mixture with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography to yield the pure sulfonamide product.[5]

Protocol 3: Urea Formation from Chroman-6-amine

This protocol details the synthesis of urea derivatives starting from chroman-6-amine and an isocyanate.

Reaction Scheme:

Figure 3: Urea Synthesis from Chroman-6-amine.

Materials:

-

Chroman-6-amine

-

Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve chroman-6-amine (1.0 eq) in anhydrous THF.

-

To this solution, add the isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[2]

Logical Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of chroman-6-amine derivatives.

Figure 4: Drug Discovery Workflow.

Conclusion

This compound and its parent analog, chroman-6-amine, represent valuable and versatile precursors in the field of organic synthesis and medicinal chemistry. The protocols and data presented herein provide a foundational framework for researchers to synthesize a wide array of derivatives. The adaptability of the amino functionality allows for the exploration of diverse chemical space, paving the way for the discovery of novel bioactive molecules with potential therapeutic applications. Further investigation into the specific synthetic routes and biological activities of this compound derivatives is warranted to fully unlock their potential in drug development.

References

- 1. The Misuse of Drugs (Designation) (England, Wales and Scotland) Order 2015 [legislation.gov.uk]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterization of N-methylchroman-6-amine as a Potential Enzyme Inhibitor